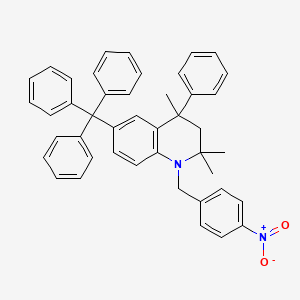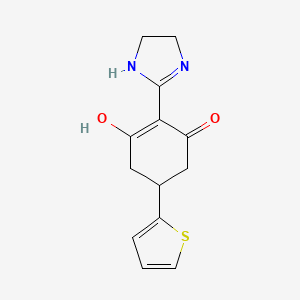
2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline is a complex organic compound with a molecular formula of C38H34N2O2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2,2,4-Trimethyl-1-(4-nitrobenzyl)-6-trityl-1,2-dihydroquinoline
- 2,2,4-Trimethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline
- 1-{4-Nitrobenzyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline .
Uniqueness
What sets 2,2,4-Trimethyl-1-(4-nitrobenzyl)-4-phenyl-6-trityl-1,2,3,4-tetrahydroquinoline apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and application in various fields .
Propriétés
Formule moléculaire |
C44H40N2O2 |
|---|---|
Poids moléculaire |
628.8 g/mol |
Nom IUPAC |
2,2,4-trimethyl-1-[(4-nitrophenyl)methyl]-4-phenyl-6-trityl-3H-quinoline |
InChI |
InChI=1S/C44H40N2O2/c1-42(2)32-43(3,34-16-8-4-9-17-34)40-30-38(26-29-41(40)45(42)31-33-24-27-39(28-25-33)46(47)48)44(35-18-10-5-11-19-35,36-20-12-6-13-21-36)37-22-14-7-15-23-37/h4-30H,31-32H2,1-3H3 |
Clé InChI |
XTGLJHKCRXCRNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=C(N1CC3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C)C7=CC=CC=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}thiophene-2-carboxamide](/img/structure/B11033922.png)
![3-[2-(4-benzylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11033924.png)
![N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-fluorophenyl)carbonyl]amino}methylidene]-4-fluorobenzamide](/img/structure/B11033932.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11033934.png)
![N-(2-hydroxyphenyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11033947.png)

![4-Chloro-N~1~-[6-oxopyrazolo[5,1-C]pyrido[4,3-E][1,2,4]triazin-7(6H)-YL]benzamide](/img/structure/B11033965.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11033968.png)
![1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B11033974.png)
![1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dichlorophenyl)guanidine](/img/structure/B11033976.png)
![1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11033980.png)

![(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11033982.png)
![Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11033988.png)
